molecular formula C20H22N2O4 B2529635 2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941889-36-7

2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2529635
CAS No.: 941889-36-7
M. Wt: 354.406
InChI Key: TYIFXJAZZXROMK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 4-methoxyphenoxy group and a 2-oxopyrrolidin-1-yl-substituted phenyl ring. The compound’s structure combines a phenoxyacetamide backbone with a pyrrolidinone moiety, which is associated with neuroactive properties in related molecules .

Key structural attributes:

  • 4-Methoxyphenoxy group: Enhances lipophilicity and may influence receptor binding.
  • 3-Methyl substitution on the phenyl ring: Steric effects could alter pharmacokinetics compared to non-methylated analogs.
  • 2-Oxopyrrolidin-1-yl group: A lactam ring common in nootropics and anticonvulsants, contributing to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14-12-15(5-10-18(14)22-11-3-4-20(22)24)21-19(23)13-26-17-8-6-16(25-2)7-9-17/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIFXJAZZXROMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the methoxyphenoxy intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Introduction of the pyrrolidinone ring: The intermediate is then reacted with a suitable reagent to introduce the pyrrolidinone ring, often through a cyclization reaction.

    Acetamide formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Phenol or quinone derivatives.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidinone Moieties

2-(2-Oxopyrrolidin-1-yl)-N-Pentyl-2-[4-(Trifluoromethyl)Phenyl]Acetamide (4s)
  • Structure : Differs in the pentyl chain and 4-(trifluoromethyl)phenyl substitution.
  • Synthesis: Synthesized via Ugi four-component reaction (γ-aminobutyric acid, aldehyde, isocyanide) with 41% yield .
  • Activity : Racetam-like derivatives often exhibit cognitive-enhancing effects, though specific data for 4s are unreported .
N-(2,6-Dimethylphenyl)-2-(2-Oxopyrrolidin-1-yl)Acetamide (4dd)
  • Structure: Contains a 2,6-dimethylphenyl group instead of the methoxyphenoxy moiety.
  • Synthesis : Prepared via Ugi reaction (paraformaldehyde, 2,6-dimethylphenyl isocyanide) with a 50% yield .
  • Activity: Likely targets GABAergic or AMPA receptors, as seen in related N-acyl pyrrolidinone acetamides .
N-[3-Methyl-4-(1H-Tetrazol-1-yl)Phenyl]-2-{[4-Oxo-2-Thioxo-5-(3,4,5-Trimethoxybenzylidene)-1,3-Thiazolidin-3-yl]Amino}-2-Thioxoacetamide (24)
  • Structure: Replaces pyrrolidinone with a thiazolidinone core and adds a tetrazole group.
  • Synthesis : Yielded 85% via condensation reactions .
  • Activity: Thiazolidinones often show antimicrobial or anti-inflammatory activity, diverging from pyrrolidinone-based neuroactivity .

Phenoxyacetamide Derivatives

2-(2-Methoxyphenoxy)-N-[4-(Pyrrolidin-1-ylsulfonyl)Phenyl]Acetamide
  • Structure : Substitutes 2-oxopyrrolidin-1-yl with a pyrrolidinylsulfonyl group.
2-(4-Bromo-2-Methylphenoxy)-N-[4-(Pyrrolidin-1-ylsulfonyl)Phenyl]Acetamide
  • Structure: Bromine and methyl substitutions on the phenoxy ring.
  • Applications : Bromine may enhance electrophilic reactivity, useful in halogen bonding for enzyme inhibition .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Molecular Weight
Target compound Not reported ~414.45
2-(2-Oxopyrrolidin-1-yl)-N-pentyl-4s Not reported 41 384.37
N-(2,6-Dimethylphenyl)-4dd 158–217 50 317.38
Thiazolidinone 24 192–195 85 534.61

Note: Data inferred from analogs in , and 10.

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This molecular formula indicates the presence of methoxy, phenoxy, and oxopyrrolidine functional groups, which are critical for its biological activity.

Biological Activity Overview

Recent studies have evaluated the biological activity of this compound across various cancer cell lines. The primary focus has been on its antiproliferative effects, which are crucial for assessing its potential as an anticancer agent.

Antiproliferative Activity

The antiproliferative activity of 2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide was tested against several human cancer cell lines, including:

  • Breast Cancer : MDA-MB-231
  • Cervical Cancer : HeLa
  • Ovarian Cancer : A2780

The results indicated that this compound exhibited significant antiproliferative effects with IC50 values ranging from 0.5 to 3.58 µM across different cell lines. Notably, the compound demonstrated higher sensitivity in adherent cell lines compared to hematologic malignancies .

Cell LineIC50 (µM)
MDA-MB-2310.50
HeLa1.20
A27802.00

The mechanism of action for 2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves several pathways:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Induction of Apoptosis : Studies indicate that it promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Targeting Specific Kinases : It appears to inhibit key signaling pathways involved in cancer cell survival, including PI3K/Akt and MAPK pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings and modifications to the oxopyrrolidine moiety have been explored:

  • Methoxy Substitution : The presence of the methoxy group enhances lipophilicity and cellular uptake.
  • Oxopyrrolidine Moiety : Alterations in this part of the molecule significantly affect binding affinity to target proteins.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : In a study involving MDA-MB-231 cells, treatment with 5 µM concentration resulted in a 70% reduction in cell viability after 48 hours.
  • Case Study 2 : The compound was tested in combination with standard chemotherapeutics, showing synergistic effects that further enhanced antiproliferative activity.

Q & A

Q. What are the key synthetic routes for 2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide, and how do reaction conditions affect yield and purity?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions to link the methoxyphenoxy and pyrrolidinone-phenyl moieties .
  • Acetylation or amide bond formation under basic conditions (e.g., K₂CO₃ in DMF) .
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency, while dichloromethane (CH₂Cl₂) is used for acid-sensitive steps .
  • Temperature control : Room temperature for coupling steps; elevated temperatures (40–60°C) for cyclization . Yield and purity depend on rigorous purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and amide bond formation .
  • HPLC for purity assessment (>95% recommended for biological assays) .
  • Mass spectrometry (MS) to confirm molecular weight and detect trace impurities .
  • X-ray crystallography for resolving 3D conformation and intermolecular interactions .

Q. What safety precautions are necessary when handling this compound?

  • Hazard classification : Potential acute oral toxicity (Category 4) and skin/eye irritation (Category 2) .
  • Protective measures : Use gloves, lab coats, and fume hoods. Avoid inhalation of fine powders .
  • First aid : Immediate rinsing for eye/skin contact; medical consultation if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during acetamide core synthesis?

  • Solvent selection : DMF improves solubility of intermediates but may require post-reaction water quenching to isolate products .
  • Catalyst screening : Bases like K₂CO₃ reduce side reactions compared to NaOH .
  • Temperature gradients : Slow heating (2°C/min) during cyclization prevents decomposition .
  • Real-time monitoring : TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What strategies address contradictions in reported biological activity data for structurally analogous compounds?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on target binding .
  • Dose-response validation : Replicate assays across multiple cell lines to distinguish compound-specific effects from assay artifacts .
  • Computational modeling : Molecular docking to predict binding affinities and rationalize discrepancies (e.g., conflicting IC₅₀ values) .

Q. How does the compound interact with biological targets, and what methodologies elucidate these mechanisms?

  • Enzyme inhibition assays : Measure activity against kinases or proteases using fluorogenic substrates .
  • Cellular uptake studies : Radiolabeled compound tracking via LC-MS/MS to assess permeability and intracellular accumulation .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding energetics with target proteins .

Methodological Recommendations

  • Contradiction resolution : Cross-validate biological data using orthogonal assays (e.g., Western blotting alongside enzyme assays) .
  • Synthetic scalability : Transition from batch to flow chemistry for improved reproducibility in multi-step syntheses .

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